REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.Cl[C:10]1[CH:18]=[C:17]2[C:13]([C:14](=[O:20])[C:15](=[O:19])[NH:16]2)=[CH:12][CH:11]=1.S(O)(C(F)(F)F)(=O)=O>>[I:1][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:10]=1)[NH:16][C:15](=[O:19])[C:14]2=[O:20]
|
Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C(NC2=C1)=O)=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ice-bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was poured to ice-water
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (until pH˜7)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |